molecular formula C10H7BrO4 B8808440 (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

(2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No.: B8808440
M. Wt: 271.06 g/mol
InChI Key: FIFYPFARGVBVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(6-Bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a benzodioxole ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the bromination of a benzodioxole precursor followed by a Heck reaction to introduce the propenoic acid group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The Heck reaction is carried out using palladium catalysts under an inert atmosphere, with the reaction conditions optimized for temperature and time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and Heck coupling can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the propenoic acid group, resulting in the formation of saturated derivatives.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with various nucleophiles, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated carboxylic acids.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

(2E)-3-(6-Bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated aromatic compounds have shown efficacy.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxole ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    (2E)-3-(6-Chloro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.

    (2E)-3-(6-Fluoro-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Contains a fluorine atom instead of bromine.

    (2E)-3-(6-Iodo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid: Features an iodine atom in place of bromine.

Uniqueness: The presence of the bromine atom in (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7BrO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5H2,(H,12,13)

InChI Key

FIFYPFARGVBVGX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.